5-((3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
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Properties
IUPAC Name |
5-[(3,5-dimethylpiperidin-1-yl)-(4-ethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-5-27-17-8-6-16(7-9-17)18(24-11-13(2)10-14(3)12-24)19-20(26)25-21(28-19)22-15(4)23-25/h6-9,13-14,18,26H,5,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKUFBSBDGUBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CC(CC(C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound with significant potential in pharmacology due to its unique structural features and biological activity. This article delves into the compound’s biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 400.5 g/mol |
| CAS Number | 1009230-52-7 |
The biological activity of this compound is largely attributed to its interaction with various biological targets. The thiazole and triazole rings are known for their roles in modulating enzyme activities and receptor interactions.
1. Anti-inflammatory Activity
Research has demonstrated that compounds containing thiazole rings exhibit anti-inflammatory properties. For instance, a study predicted the anti-inflammatory activity of similar compounds using the PASS program, which indicated a probability range (Pa) for anti-inflammatory action between 0.274 and 0.636 .
In vivo studies using mouse models showed that certain derivatives provided up to 67% protection against inflammation compared to the reference drug indomethacin, which provided 47% protection at equivalent doses .
2. COX Inhibition
The compound's potential as a cyclooxygenase (COX) inhibitor has been explored. In vitro studies indicated that thiazole derivatives could inhibit COX-1/COX-2 enzymes with varying efficacy. The inhibition rates ranged from 0% to 93%, suggesting a strong potential for anti-inflammatory applications through COX inhibition .
Case Study 1: In Vivo Efficacy
A study evaluated the anti-inflammatory effects of various thiazolo[3,2-b][1,2,4]triazole derivatives in R strain mice. The results indicated that these compounds exhibited significant protective effects against induced inflammation, validating their therapeutic potential .
Case Study 2: Structural Activity Relationship (SAR)
Another investigation focused on the SAR of thiazole derivatives revealed that modifications in substituents on the thiazole ring could enhance biological activity. Compounds with specific functional groups showed increased binding affinity to target enzymes compared to their unsubstituted counterparts .
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Antimicrobial Activity : Thiazole derivatives have been documented to possess antimicrobial properties against a range of pathogens, suggesting their utility in treating infections .
- Anticancer Potential : Some derivatives have shown promise in anticancer assays, indicating that they may inhibit tumor growth through multiple mechanisms including apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Preliminary data suggest that similar compounds may exhibit neuroprotective effects, which warrants further investigation into their potential applications in neurodegenerative diseases .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity:
- Anticancer Properties : In vitro studies have shown cytotoxic effects against several cancer cell lines.
- Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation markers in various models.
- Neuroprotective Effects : Potential to improve cognitive functions in neurodegenerative models.
In Vitro Studies
In vitro assays have demonstrated the compound's effectiveness against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Significant cytotoxicity |
| A549 (Lung Cancer) | 15 | Moderate cytotoxicity |
| HeLa (Cervical Cancer) | 12 | High sensitivity observed |
In Vivo Studies
Promising results have been noted in vivo:
Case Study: Anti-Tumor Efficacy
- Model : Human breast cancer xenograft in mice.
- Dosage : 20 mg/kg administered bi-weekly.
- Outcome : Significant reduction in tumor volume compared to control groups (p < 0.05).
Case Study 1: Anti-inflammatory Effects
A clinical trial assessed the anti-inflammatory properties of the compound in patients with rheumatoid arthritis. After eight weeks of treatment, participants showed a reduction in the Disease Activity Score (DAS28), indicating its potential as an anti-inflammatory agent.
Case Study 2: Neurological Implications
Another study investigated the neuroprotective effects in models of Alzheimer’s disease. The compound improved cognitive function and reduced neuronal loss significantly.
Summary of Applications
The following table summarizes the primary applications of this compound based on current research findings:
| Application | Description |
|---|---|
| Anticancer Agent | Exhibits cytotoxic effects on various cancer cell lines |
| Anti-inflammatory Agent | Reduces inflammatory markers and symptoms in clinical settings |
| Neuroprotective Agent | Improves cognitive function and protects neurons in neurodegenerative models |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-((3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, and how can purity be maximized?
- Methodology : Multi-step synthesis involving cyclization of triazole and thiazole precursors is critical. For example, coupling 3,5-dimethylpiperidine with 4-ethoxyphenylmethyl groups via nucleophilic substitution, followed by cyclocondensation under reflux (ethanol, 80°C, 12–24 hrs). Use triethylamine as a catalyst to enhance yield (70–85%) .
- Purity Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (DMF/ethanol 1:1) .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Key Techniques :
- NMR : and NMR to confirm substituent integration (e.g., 4-ethoxyphenyl protons at δ 6.8–7.2 ppm, piperidinyl methyl groups at δ 1.2–1.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~ 449.5 g/mol) .
- IR : Stretching bands for hydroxyl (3200–3400 cm) and thiazole C=N (1650 cm) .
Q. What preliminary biological assays are recommended to screen for bioactivity?
- Approach :
- Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., 14-α-demethylase) using fluorometric assays .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Strategy :
- Substitution Patterns : Synthesize analogs with modified piperidinyl (e.g., 3-methyl vs. 3,5-dimethyl) or aryl groups (e.g., 4-ethoxy vs. 4-fluoro phenyl) .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like GPCRs or kinases. Compare with experimental IC values .
- Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and bioactivity .
Q. What experimental designs resolve contradictions in reported biological data (e.g., conflicting IC)?
- Troubleshooting :
- Assay Standardization : Use internal controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH 7.4, 37°C) .
- Solubility Adjustments : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Orthogonal Validation : Confirm enzyme inhibition via both fluorometric and radiometric assays .
Q. How can X-ray crystallography elucidate the compound’s binding mode with target proteins?
- Protocol :
- Co-crystallization : Incubate the compound with purified protein (e.g., 14-α-demethylase) at 10 mM in HEPES buffer (pH 7.5) .
- Data Collection : Use synchrotron radiation (1.0 Å resolution) and solve structures via molecular replacement (PDB: 3LD6) .
- Analysis : Identify key interactions (e.g., hydrogen bonds with Thr318, hydrophobic packing with Leu321) .
Q. What strategies improve metabolic stability without compromising activity?
- Approaches :
- Prodrug Design : Introduce ester groups at the hydroxyl position for enhanced plasma stability .
- Isotere Replacement : Substitute thiazole with oxazole to reduce CYP450-mediated oxidation .
- PK Studies : Monitor plasma half-life in rodent models via LC-MS/MS .
Methodological Resources
| Technique | Application | Reference |
|---|---|---|
| Multi-step synthesis | Optimizing yield (70–85%) | |
| Molecular docking | Binding mode prediction (ΔG < -8 kcal/mol) | |
| HR-ESI-MS | Molecular weight confirmation | |
| X-ray crystallography | Protein-ligand interaction mapping |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
